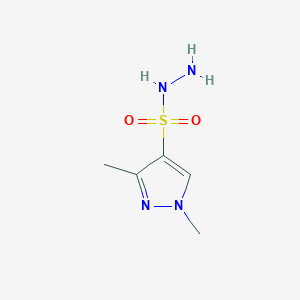

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

Descripción

1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006327-16-7) is a pyrazole-based sulfonohydrazide derivative characterized by methyl substituents at the 1- and 3-positions of the pyrazole ring and a sulfonohydrazide group at the 4-position. This compound belongs to a broader class of pyrazole-sulfonamide/sulfonohydrazide derivatives, which are extensively studied for their biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties . The sulfonohydrazide moiety enhances hydrogen-bonding capabilities, influencing solubility and crystallinity, while the methyl groups modulate steric and electronic effects .

Propiedades

IUPAC Name |

1,3-dimethylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-4-5(3-9(2)7-4)12(10,11)8-6/h3,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHIQIWPZOJLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfonyl chloride and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Step 1: Reacting 1,3-dimethyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Step 2: Adding hydrazine hydrate to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, hydrazine derivatives, and substituted pyrazoles, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Heterocyclic Compounds:

1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide is utilized as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that lead to new chemical entities with potential applications in drug development .

Antimicrobial Properties:

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, derivatives of pyrazole have shown effective inhibition of pathogens such as Xanthomonas oryzae and Pseudomonas syringae, with EC₅₀ values indicating potent activity .

Anti-inflammatory and Anticancer Potential:

Studies are ongoing to evaluate the anti-inflammatory and anticancer properties of this compound. Initial findings suggest that it may inhibit key pathways involved in inflammation and cancer cell proliferation, making it a candidate for further medicinal chemistry research .

Agriculture

Pesticidal Activity:

This compound has been investigated for its potential use as a pesticide. It exhibits efficacy against a range of agricultural pests, including insects and fungi, which is crucial for crop protection. The formulation of this compound with other active ingredients enhances its effectiveness while maintaining environmental compatibility .

Material Science

Development of New Materials:

In materials science, this compound is explored for creating polymers and coatings with specific properties such as enhanced durability or resistance to microbial growth .

| Compound | Target Organism | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Xanthomonas oryzae | 8.72 | |

| Compound B | Pseudomonas syringae | 12.85 | |

| Compound C | Fungal Strains | 14.71 |

Table 2: Synthesis Overview

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonylation | 1,3-dimethylpyrazole + Sulfonyl Chloride | Reflux in ethanol | 85% |

| Hydrazination | Sulfonylated Intermediate + Hydrazine | Room Temperature | 90% |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that modifications to the pyrazole ring significantly influenced antibacterial activity against Xoo and Xac, highlighting the importance of structural variations in enhancing bioactivity .

Case Study 2: Pesticidal Formulations

Research on formulations containing this compound demonstrated effective pest control in agricultural settings. The combination with other fungicides resulted in improved plant tolerance and reduced toxicity to non-target organisms, making it a viable option for sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration in fungi, leading to their death. The compound’s ability to interact with other molecular targets is also being investigated.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Type

Key structural variations among pyrazole-sulfonohydrazides include:

- Substituent positions: The 1,3-dimethyl derivative is distinguished from analogs like 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS 1006328-52-4) by the placement of methyl groups, which alters steric hindrance and electronic distribution .

- Electron-withdrawing substituents : Compounds like 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide incorporate trifluoromethyl groups, enhancing metabolic stability and lipophilicity .

Table 1: Structural and Physicochemical Comparisons

Physical and Crystallographic Properties

- Solubility: Sulfonohydrazides generally exhibit higher aqueous solubility than sulfonamides due to increased hydrogen-bonding capacity .

- Crystal packing : The 1,3-dimethyl derivative forms stable crystals with intermolecular N–H···O and C–H···O interactions, as predicted by graph-set analysis .

- Thermal stability : Methyl groups at the 1- and 3-positions improve thermal stability compared to unsubstituted analogs .

Actividad Biológica

1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a sulfonohydrazide functional group, contributing to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 174.23 g/mol. The presence of both hydrazide and sulfonyl functionalities enhances its chemical reactivity, making it a versatile intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Various studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens:

- Bacterial Activity : The compound has shown significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against common fungal strains like Aspergillus niger .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes. Notably, it has been reported to inhibit succinate dehydrogenase , an enzyme crucial in the mitochondrial electron transport chain, which may contribute to its antimicrobial activity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects . Studies have indicated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have resulted in compounds with up to 85% inhibition of TNF-α at specific concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Lacks hydrazide group | Moderate antimicrobial activity |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Contains sulfonyl chloride group | Limited biological activity |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid | Sulfonic acid derivative | Exhibits some antibacterial properties |

The unique sulfonohydrazide group in this compound distinguishes it from other pyrazole derivatives, enhancing its biological activity and making it a valuable candidate for further research .

Case Study 1: Antifungal Activity Assessment

A study conducted by Chovatia et al. evaluated the antifungal properties of various pyrazole derivatives including this compound. The compound was tested against Candida albicans and showed promising results with an MIC of 15 µg/mL, indicating strong antifungal potential compared to conventional antifungals .

Case Study 2: Anti-inflammatory Activity

Selvam et al. synthesized a series of pyrazole derivatives and assessed their anti-inflammatory activities. Among them, this compound exhibited significant inhibition of IL-6 production in vitro at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine are used to form pyrazole intermediates, followed by sulfonohydrazide functionalization via reactions with sulfonyl chlorides or hydrazine derivatives . Optimization strategies include:

- Temperature Control : Reflux in xylene (110–140°C) for 25–30 hours to ensure complete cyclization .

- Purification : Recrystallization from methanol or ethanol to isolate the product .

- Catalyst Use : Tin(II) chloride or sodium nitrite to enhance regioselectivity in hydrazide formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- FT-IR : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (1550–1650 cm⁻¹) .

- ¹H/¹³C-NMR : Pyrazole ring protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–3.0 ppm), and sulfonohydrazide NH signals (δ 9.0–10.5 ppm) .

- Elemental Analysis : Confirm C, H, N, and S content to validate purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and tautomeric stability of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., keto-enol forms) by analyzing electron density and hydrogen-bonding patterns. Key steps include:

- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects .

- Energy Barriers : Calculate activation energies for tautomer interconversion in solvents like DMSO or water .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticonvulsant vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Assay Standardization : Compare methodologies (e.g., MES vs. pentylenetetrazol models for anticonvulsant activity) to identify protocol-dependent variability .

- Dose-Response Analysis : Evaluate EC₅₀ values across studies to distinguish potency differences .

- Structural Modifications : Test analogs with varied substituents (e.g., chloro, methoxy) to isolate functional group contributions .

Q. How do hydrogen-bonding networks influence the crystallization and stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal structures .

- SHELX Refinement : Refine X-ray data with SHELXL to resolve disorder or twinning issues, particularly for sulfonohydrazide NH groups .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular hydrogen-bond density .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound derivatives?

- Methodological Answer :

- Reagent Purity : Verify the purity of starting materials (e.g., DMF-DMA or sulfonyl chlorides) to eliminate side reactions .

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., hydrazones) that compete with cyclization .

- Reaction Monitoring : Employ in-situ FT-IR or TLC to track reaction progress and optimize quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.